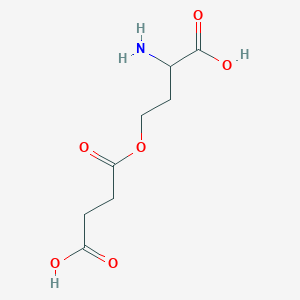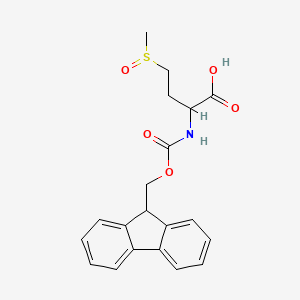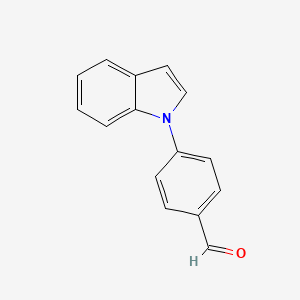
1-(4-Formylphenyl)-1h-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzaldehyde, 4-(1H-indol-1-yl)- is an organic compound that features a benzaldehyde moiety substituted with an indole ring at the para position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-(1H-indol-1-yl)- typically involves the condensation of indole with benzaldehyde under acidic or basic conditions. One common method includes the use of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal, followed by heating to induce cyclization and form the indole ring . The reaction conditions often require elevated temperatures and specific catalysts to achieve high yields.
Industrial Production Methods: Industrial production of Benzaldehyde, 4-(1H-indol-1-yl)- may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
化学反应分析
Types of Reactions: Benzaldehyde, 4-(1H-indol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The indole ring can participate in electrophilic substitution reactions, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic conditions.
Major Products Formed:
Oxidation: 4-(1H-indol-1-yl)benzoic acid.
Reduction: 4-(1H-indol-1-yl)benzyl alcohol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
Benzaldehyde, 4-(1H-indol-1-yl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
作用机制
The mechanism of action of Benzaldehyde, 4-(1H-indol-1-yl)- involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s ability to undergo electrophilic substitution reactions allows it to form covalent bonds with target molecules, influencing their function and activity .
相似化合物的比较
- Indole-3-carboxaldehyde
- 4-(1H-Imidazol-1-yl)benzaldehyde
- 1H-Indazole derivatives
Comparison: Benzaldehyde, 4-(1H-indol-1-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to Indole-3-carboxaldehyde, it has a different substitution position, leading to variations in reactivity and biological activity . Similarly, 4-(1H-Imidazol-1-yl)benzaldehyde and 1H-Indazole derivatives have different heterocyclic rings, resulting in diverse applications and mechanisms of action .
属性
分子式 |
C15H11NO |
|---|---|
分子量 |
221.25 g/mol |
IUPAC 名称 |
4-indol-1-ylbenzaldehyde |
InChI |
InChI=1S/C15H11NO/c17-11-12-5-7-14(8-6-12)16-10-9-13-3-1-2-4-15(13)16/h1-11H |
InChI 键 |
WMVPILVUDQNRBO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=C(C=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,3aS,6aR)-N-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxamide](/img/structure/B13384885.png)
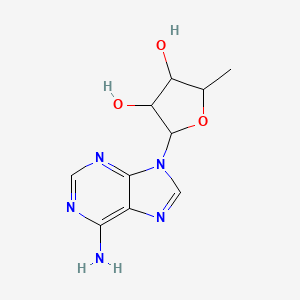
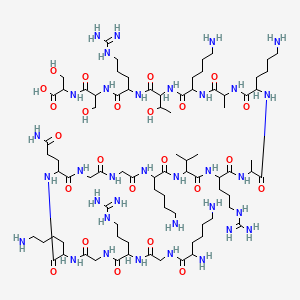
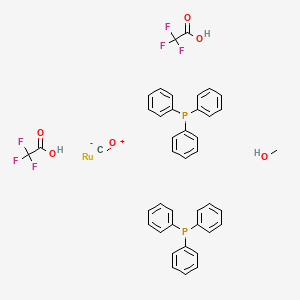
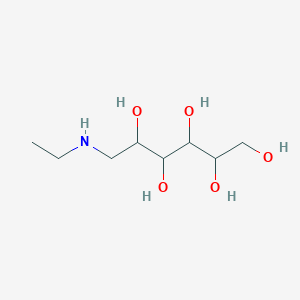
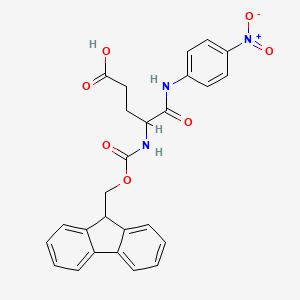
![Phosphine oxide, [5-methyl-2-(1-methylethyl)cyclohexyl]diphenyl-](/img/structure/B13384924.png)
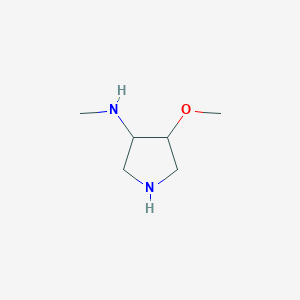
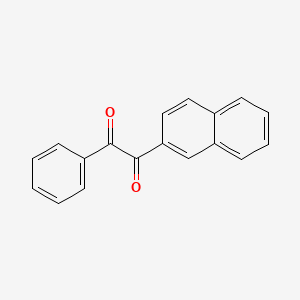
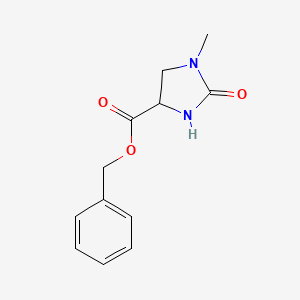
![Methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B13384952.png)
![[3-Hexadecanoyloxy-2-(5-oxopentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13384957.png)
